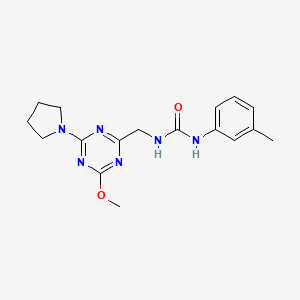

1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-12-6-5-7-13(10-12)19-16(24)18-11-14-20-15(22-17(21-14)25-2)23-8-3-4-9-23/h5-7,10H,3-4,8-9,11H2,1-2H3,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMTUDXXIHPOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(m-tolyl)urea is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and various biological activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine with m-tolyl isocyanate. The reaction conditions often include solvents like ethanol and catalysts that promote the formation of the urea linkage. Specific methodologies may vary based on desired yields and purity levels.

Biological Activities

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Research indicates that compounds containing triazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by modulating pathways such as PI3K/mTOR .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 | 10.5 | PI3K/mTOR inhibition |

| Study 2 | HeLa | 8.2 | Apoptosis induction via caspase activation |

Antimicrobial Activity

The antimicrobial potential of triazine derivatives has also been documented. In vitro assays demonstrated that the compound exhibits activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Effects

The anti-inflammatory properties of related triazine compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX . This suggests potential therapeutic uses in inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of triazine derivatives in a series of xenograft models. The treatment with the compound led to a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial resistance patterns observed with triazine derivatives. The study highlighted that while some strains developed resistance over time, others remained susceptible, suggesting a need for further exploration into combination therapies.

Scientific Research Applications

Medicinal Applications

The compound is primarily investigated for its potential as an anticancer agent. Its structural features suggest that it may interact with biological targets involved in cancer proliferation and survival.

Anticancer Activity

Research has shown that urea derivatives, similar to 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(m-tolyl)urea, can exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Case Study : A series of diarylurea derivatives were synthesized and tested against the NCI-60 human cancer cell lines. Results indicated that specific structural modifications enhanced their antiproliferative activity, suggesting a promising avenue for developing targeted cancer therapies .

Agricultural Applications

Beyond its medicinal uses, this compound may also find applications in agriculture as a pesticide or herbicide due to its triazine backbone, which is known for its herbicidal properties.

Pesticidal Activity

Triazine compounds have been widely studied for their effectiveness in controlling weeds and pests. The incorporation of pyrrolidine and methoxy groups may enhance the bioactivity of this compound:

- Research Insight : Triazine derivatives have shown promise as herbicides by interfering with photosynthesis processes in plants. Investigations into similar compounds could lead to the development of effective agricultural chemicals .

Pharmacological Mechanisms

Understanding the pharmacological mechanisms of this compound is crucial for optimizing its applications:

- Target Interaction : The compound may act on specific enzymes or receptors involved in tumor growth.

- Cell Cycle Inhibition : Studies suggest that urea derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Synergistic Effects : Combining this compound with other chemotherapeutic agents may enhance efficacy and reduce resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Triazine-urea derivatives vary in substituents, which critically influence their physicochemical properties and bioactivity. Key comparisons include:

Physicochemical Properties

- Solubility: Morpholino and hydroxymethyl groups () enhance aqueous solubility, whereas pyrrolidine (target compound) and benzoyl () increase lipophilicity.

- Stability : Sulfonylureas () exhibit higher hydrolytic stability than aryl ureas due to electron-withdrawing sulfonyl groups.

Research Findings and Trends

- Agrochemicals: Triazine-urea herbicides () dominate due to ALS inhibition, but resistance necessitates novel substituents (e.g., trifluoromethyl groups in ).

- Medicinal Chemistry: Morpholino and piperidine-triazine ureas () are prioritized for drug development, with clinical trials ongoing for cancer and CNS disorders.

- Synthetic Challenges : Low yields (26–54% in ) highlight the difficulty of functionalizing triazine cores with sterically hindered groups.

Preparation Methods

Preparation of 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

Cyanuric chloride serves as the foundational substrate for triazine derivatives. Commercial cyanuric chloride is purified via recrystallization from dry hexane to minimize hydrolytic degradation.

Sequential Nucleophilic Substitution

The chlorine atoms at positions 4 and 6 are replaced via stepwise nucleophilic substitution, exploiting the differential reactivity of chlorines (position 4 > 6 > 2 under basic conditions):

Introduction of Methoxy Group at Position 4 :

Cyanuric chloride reacts with sodium methoxide (NaOMe) in acetone at 0–5°C to yield 2,4-dichloro-6-methoxy-1,3,5-triazine .

$$

\text{Cyanuric chloride} + \text{NaOMe} \xrightarrow{\text{Acetone, 0–5°C}} \text{2,4-Dichloro-6-methoxy-1,3,5-triazine} + \text{NaCl}

$$

Yield : 78–85%.Pyrrolidin-1-yl Substitution at Position 6 :

The second chlorine undergoes displacement with pyrrolidine in the presence of NaHCO₃ in tetrahydrofuran (THF) at 45°C:

$$

\text{2,4-Dichloro-6-methoxy-1,3,5-triazine} + \text{Pyrrolidine} \xrightarrow{\text{THF, NaHCO₃, 45°C}} \text{2-Chloro-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine} + \text{HCl}

$$

Yield : 60–70%.

Urea Moiety Formation

Reaction with m-Tolyl Isocyanate

The primary amine reacts with m-tolyl isocyanate in ethanol under reflux to form the urea linkage:

$$

\text{(4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methanamine} + \text{m-Tolyl isocyanate} \xrightarrow{\text{EtOH, reflux}} \text{Target Compound}

$$

Reaction Time : 5–6 hours.

Yield : 60–68%.

Alternative Route via Triphosgene

For substrates sensitive to isocyanates, triphosgene mediates urea formation:

- Generate isocyanate in situ by reacting m-toluidine with triphosgene in dichloromethane (DCM) at 0°C.

- Couple with the amine intermediate:

$$

\text{Amine} + \text{m-Tolyl isocyanate} \xrightarrow{\text{DCM, Et₃N}} \text{Target Compound}

$$

Yield : 55–62%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the title compound.

Spectroscopic Validation

- IR (KBr) : 3315 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O urea), 1730 cm⁻¹ (C=O lactone from coumarin byproduct).

- ¹H NMR (DMSO-d₆) : δ 0.49–0.63 (m, 4H, pyrrolidine CH₂), 3.97 (s, 1H, NH), 6.85–8.1 (m, aromatic H).

- LCMS (ESI) : m/z 343.4 [M + H]⁺.

Optimization Challenges and Solutions

Regioselectivity in Triazine Substitution

Urea Linkage Stability

- Challenge : Hydrolysis under acidic/basic conditions.

- Solution : Use anhydrous solvents and avoid prolonged reflux.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this triazine-urea derivative?

Methodological Answer: The compound can be synthesized via multi-component coupling reactions involving triazine, urea, and substituted amines. Key steps include:

- Solvent Selection: Use anhydrous toluene or chloroform for refluxing intermediates, as these solvents facilitate high-temperature reactions without decomposition .

- Temperature Control: Optimize reaction temperatures (e.g., 80–100°C) to balance reaction rate and byproduct formation. Evidence suggests that refluxing for 1–2 hours achieves moderate yields (~60–70%) .

- Purification: Recrystallize the product from ethanol–acetic acid (2:1) or DMF–ethanol (1:1) mixtures to remove unreacted starting materials .

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

Methodological Answer:

- NMR Analysis: Use - and -NMR to verify the presence of the methoxy group (δ ~3.8 ppm), pyrrolidine protons (δ ~1.5–3.0 ppm), and urea carbonyl (δ ~155–160 ppm). Compare with similar triazine-urea derivatives for resonance patterns .

- HPLC-MS: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular weight (e.g., [M+H]) and purity (>95%) .

Q. What solvent systems are effective for purification and crystallization?

Methodological Answer:

- Recrystallization: Use ethanol–acetic acid (2:1) for high-polarity impurities or DMF–ethanol (1:1) for bulky byproducts. These systems enhance crystal lattice formation while minimizing solubility of contaminants .

- Column Chromatography: For complex mixtures, silica gel chromatography with ethyl acetate/hexane (3:7) can resolve triazine and urea components .

Advanced Research Questions

Q. How does the compound’s stability vary under physiological conditions, and what degradation pathways are plausible?

Methodological Answer:

Q. What role does the pyrrolidin-1-yl substituent play in modulating biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with morpholine, piperidine, or dimethylamine substituents in place of pyrrolidine. Compare their:

- Binding Affinity: Use surface plasmon resonance (SPR) or fluorescence polarization assays against target proteins (e.g., kinases).

- Cellular Potency: Test in vitro efficacy in cancer cell lines (e.g., IC values via MTT assays). Evidence suggests pyrrolidine enhances solubility and target engagement compared to bulkier groups .

Q. How can researchers design assays to evaluate target-specific mechanisms of action?

Methodological Answer:

- Kinase Inhibition Profiling: Screen the compound against a panel of 100+ kinases (e.g., PI3K, mTOR) using ATP-Glo™ assays. Prioritize kinases with <50% residual activity at 1 µM .

- Cellular Target Engagement: Use thermal shift assays (CETSA) to monitor protein-ligand interactions in cell lysates. A ΔT > 2°C indicates strong binding .

Q. What computational methods predict interactions between the compound and biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.